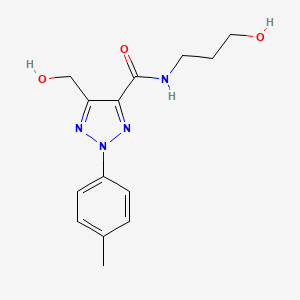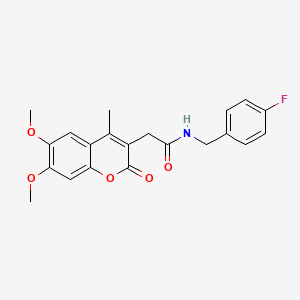
2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromen-2-one core, which is a derivative of coumarin, and is substituted with methoxy and methyl groups, enhancing its chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE involves multiple steps, starting with the preparation of the chromen-2-one core This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride or similar reagents under acidic conditionsThe final step includes the formation of the acetamide linkage by reacting the intermediate with 2-methoxyphenylmethylamine under suitable conditions .
Chemical Reactions Analysis
2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in studying enzyme interactions and as potential inhibitors for various biological pathways.
Medicine: The compound and its analogs are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The chromen-2-one core plays a crucial role in its activity by facilitating interactions with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar compounds include other chromen-2-one derivatives like:
6-Methylcoumarin: Known for its use in fragrances and as a fluorescent probe.
7-Methoxy-4-methylcoumarin: Used in the synthesis of pharmaceuticals and as a research tool in studying enzyme kinetics.
4-Methylumbelliferone: Utilized in biochemical assays and as a precursor for synthesizing other bioactive molecules.
2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C22H23NO6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H23NO6/c1-13-15-9-19(27-3)20(28-4)11-18(15)29-22(25)16(13)10-21(24)23-12-14-7-5-6-8-17(14)26-2/h5-9,11H,10,12H2,1-4H3,(H,23,24) |
InChI Key |
WKCHHXJYEGUOCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11390748.png)
![1-(4-chlorophenyl)-4-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11390753.png)
![N-cyclohexyl-2-(2-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11390761.png)
![6-(Pyrazin-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11390766.png)
![N-cyclohexyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B11390777.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B11390796.png)
![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11390811.png)
![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11390814.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-1-prop-2-en-1-ylurea](/img/structure/B11390815.png)
![4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390822.png)


![2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11390841.png)
![9-(2-naphthyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11390843.png)
